4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde
Overview
Description
4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde typically involves the reaction of 4-(Dimethylamino)piperidine with 2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method involves the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Various nucleophiles, appropriate solvents, and sometimes heat.
Major Products Formed
Reduction: 4-(4-(Dimethylamino)piperidin-1-yl)-2-aminobenzaldehyde.
Oxidation: 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzoic acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The piperidine ring and dimethylamino group can also interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)piperidine: A related compound with similar structural features but lacking the nitrobenzaldehyde moiety.
2-Nitrobenzaldehyde: Shares the nitrobenzaldehyde moiety but lacks the piperidine ring.
4-(4-(Dimethylamino)piperidin-1-yl)aniline: Similar structure but with an aniline group instead of the nitrobenzaldehyde
Uniqueness
4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is unique due to the combination of the piperidine ring, dimethylamino group, and nitrobenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .
Biological Activity
4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a dimethylamino group, and a nitrobenzaldehyde moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C13H16N3O2, and it has a molecular weight of 248.29 g/mol. The compound is characterized by:
- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
- Dimethylamino Group : Enhances solubility and biological activity.
- Nitro Group : Can undergo reduction to form reactive intermediates that may interact with various biological molecules.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The nitro group can be reduced to form an amine, which may lead to the formation of reactive intermediates capable of interacting with proteins and nucleic acids. Additionally, the piperidine ring can modulate receptor activity, influencing various signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In studies evaluating the antiproliferative activity against leukemia cell lines (e.g., HL-60), related compounds showed IC50 values ranging from 0.70 μM to 3.30 μM, indicating significant potential for development as anticancer agents .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Antimicrobial Testing : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to or derived from this compound:
Comparison with Similar Compounds
To understand the unique biological profile of this compound, it is crucial to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
4-(Dimethylamino)piperidine | Lacks nitrobenzaldehyde moiety | Limited anticancer activity |
2-Nitrobenzaldehyde | Lacks piperidine ring | Moderate antimicrobial properties |
4-(4-Dimethylaminophenyl)aniline | Similar structure without nitro group | Potentially lower cytotoxicity |
Properties
IUPAC Name |
4-[4-(dimethylamino)piperidin-1-yl]-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-18)14(9-13)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLIIWNSNTXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191191 | |
Record name | Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707357-95-6 | |
Record name | Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707357-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001191191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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